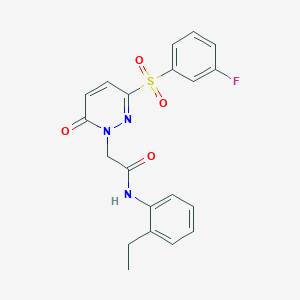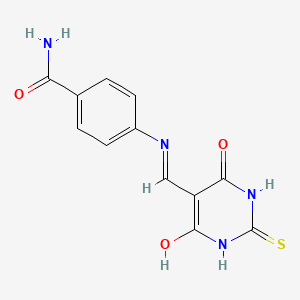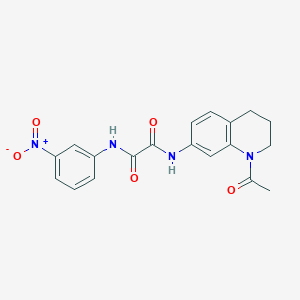![molecular formula C14H24BrNO2Si B2769596 5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine CAS No. 552287-64-6](/img/structure/B2769596.png)
5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine
Übersicht
Beschreibung
5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine is a chemical compound with the CAS Number: 552287-64-6 . It has a molecular weight of 346.34 and its IUPAC name is 5-bromo-2-(2-((2-(trimethylsilyl)ethoxy)methoxy)propan-2-yl)pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H24BrNO2Si/c1-14(2,13-7-6-12(15)10-16-13)18-11-17-8-9-19(3,4)5/h6-7,10H,8-9,11H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis of Trimethylsilyl-Substituted Pyridines
5-Methyl-2-trimethylsilyl-pyridine and its derivatives are synthesized via Grignard reaction, highlighting the compound's role in the creation of structurally characterized pyridines. This research underscores the importance of such compounds in the synthesis and molecular characterization of heterocyclic compounds, demonstrating significant bending towards nitrogen heteroatoms, indicative of intrinsic properties of the heteroarene skeleton rather than peripheral coordination (Riedmiller et al., 1999).
Antiviral Activity of Pyrimidine Derivatives
Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines reveals the synthesis and evaluation of these compounds for antiviral activity. These studies contribute to understanding the structure-activity relationships in medicinal chemistry, particularly in the development of antiretroviral agents. The findings highlight the specific inhibitory activity against retroviruses, providing insights into the potential therapeutic applications of pyrimidine derivatives (Hocková et al., 2003).
Palladium Complexes as Catalysts
Studies on (imino)pyridine palladium(II) complexes, including those derived from pyridine ligands bearing bromo substituents, explore their application as selective catalysts in ethylene dimerization. This research illustrates the compound's role in catalysis, specifically in the development of efficient and selective catalyst systems for industrial chemical processes (Nyamato et al., 2015).
Novel Silyl Heterocycles Synthesis
The creation of 2-trimethylsilyl-substituted five-membered heterocycles through reactions involving bromo(methoxy)methyltrimethylsilane is another area of application. This research outlines methodologies for accessing a novel class of silyl heterocycles, expanding the toolkit for synthetic organic chemists in the design and synthesis of novel materials and molecules (Degl'innocenti et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(5-bromopyridin-2-yl)propan-2-yloxymethoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNO2Si/c1-14(2,13-7-6-12(15)10-16-13)18-11-17-8-9-19(3,4)5/h6-7,10H,8-9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRORWWGRTFDWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Br)OCOCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2769514.png)
![1-(4-bromobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2769516.png)


![5-Oxa-8-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2769522.png)
![4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2769523.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769526.png)
![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769528.png)
![1-Pyridin-2-yl-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one](/img/structure/B2769530.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769532.png)
![N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2769534.png)

